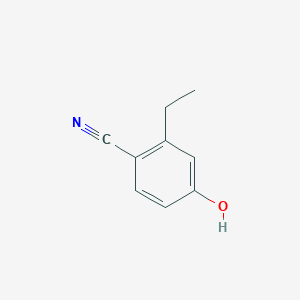

2-Ethyl-4-hydroxybenzonitrile

Description

Contextualization of Substituted Hydroxybenzonitriles in Organic Chemistry

Substituted hydroxybenzonitriles are a class of organic compounds characterized by a benzene (B151609) ring functionalized with both a hydroxyl (-OH) and a nitrile (-CN) group, along with other substituents. The positions and nature of these substituents dramatically influence the molecule's chemical and physical properties.

The hydroxybenzonitrile framework is a significant scaffold in medicinal chemistry and materials science. For example, derivatives are studied for their potential as enzyme inhibitors. Specifically, certain hydroxybenzonitriles have been investigated for their ability to selectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The hydroxyl group can participate in hydrogen bonding, influencing solubility and interactions with biological targets, while the nitrile group can act as an electrophile or be converted into other functional groups.

The synthesis of these compounds can be achieved through various routes. Common methods include the nitration and subsequent reduction of hydroxybenzonitrile precursors nih.gov, the reaction of halogenated benzonitriles with alkali metal alkoxides google.com, or the dehydration of the corresponding aldoximes. umich.edu For instance, 4-hydroxybenzonitrile (B152051) can be prepared from 4-hydroxybenzaldehyde (B117250) and hydroxylamine (B1172632) hydrochloride. tdcommons.org Greener synthetic approaches have also been developed, such as using hydroxylamine-O-sulfonic acid in an aqueous solution, which avoids more hazardous reagents. researchgate.net This method has been successfully used to synthesize compounds like 4-hydroxybenzonitrile and syringonitrile with high yields and without the need for extensive purification. researchgate.net

The versatility of the hydroxybenzonitrile structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals like herbicides, and liquid crystal materials. google.comevitachem.comwikipedia.org

Overview of the Research Landscape for 2-Ethyl-4-hydroxybenzonitrile and Related Aromatic Nitriles

Direct and extensive research focused exclusively on this compound is limited in available scientific literature. However, the research landscape for structurally related aromatic nitriles is vibrant and provides a predictive context for the potential areas of interest for this specific compound.

Research on related molecules, such as 3-Ethyl-4-hydroxy-5-methylbenzonitrile, highlights the importance of this structural class as intermediates in pharmaceutical synthesis. This specific compound is a key intermediate for Cenerimod, a drug candidate for autoimmune diseases. Similarly, other substituted benzonitriles are precursors for xanthine (B1682287) oxidase inhibitors used in treating gout and hyperuricemia. nih.govnbinno.com The synthesis pathway for these inhibitors often starts from a substituted 4-hydroxybenzonitrile. nih.gov

The broader family of aromatic nitriles is also integral to materials science. For example, 2-Fluoro-4-hydroxybenzonitrile (B1301987) is used as an intermediate in the synthesis of liquid crystals. chemicalbook.com In the field of polymer chemistry, lignin-inspired benzonitriles like 4-hydroxybenzonitrile and vanillonitrile are used to create polymers with high glass transition temperatures and thermal stability. researchgate.net The introduction of the nitrile group has been shown to significantly enhance the thermal properties of these polymers. researchgate.net

The following table compares the properties of several related substituted hydroxybenzonitriles, illustrating how different substitution patterns affect their characteristics.

| Property | 3-Ethyl-4-hydroxy-5-methylbenzonitrile | 4-ethyl-3-hydroxy-benzonitrile chemsrc.com | 2-Fluoro-4-hydroxybenzonitrile chemicalbook.com |

| CAS Number | 4909-95-9 | 90972-04-6 | 82380-18-5 |

| Molecular Formula | C₁₀H₁₁NO | C₉H₉NO | C₇H₄FNO |

| Molecular Weight | 161.20 g/mol | 147.17 g/mol | 137.11 g/mol |

| Boiling Point | Not specified | 277.3°C at 760 mmHg | Not specified |

| Melting Point | Not specified | Not specified | 123-125 °C |

| Appearance | Not specified | Not specified | Off-white Crystalline Solid |

This table is generated based on available data for related compounds and is for illustrative purposes.

Significance of the Benzonitrile (B105546) Framework in Chemical Synthesis

The benzonitrile framework, consisting of a cyano group attached to a benzene ring, is a cornerstone in organic synthesis due to its stability and versatile reactivity. wikipedia.org Benzonitrile itself is used as a solvent and a precursor to many derivatives. wikipedia.orgrsc.org

The nitrile group can undergo a wide range of chemical transformations. It can be hydrolyzed to form benzamides and subsequently carboxylic acids, or reduced to produce benzylamines. wikipedia.org This reactivity makes benzonitrile and its derivatives valuable building blocks. For instance, they are used in [2+3] cycloaddition reactions with sodium azide (B81097) to create 5-substituted 1H-tetrazoles, a class of compounds with applications in medicinal chemistry. researchgate.net

In organometallic chemistry, benzonitrile serves as a labile ligand in coordination complexes, such as with palladium. These complexes are useful synthetic intermediates because the benzonitrile ligand can be easily displaced by stronger ligands, facilitating further reactions. wikipedia.org The benzonitrile unit is a common functional group found in pharmaceuticals, agrochemicals, and natural products. acs.org Modern synthetic methods continue to be developed to assemble the benzonitrile framework efficiently. acs.org

Furthermore, the benzonitrile moiety is a key component in covalent organic frameworks (COFs), where it is used as a solvent and can influence the formation of highly crystalline materials. rsc.org Its role extends to the synthesis of complex heterocyclic structures like benzisoxazoles and 1,3-benzoxazin-4-ones, starting from hydroxybenzonitrile precursors. organic-chemistry.orgresearchgate.netdntb.gov.ua

Structure

3D Structure

Properties

CAS No. |

14143-33-0 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-ethyl-4-hydroxybenzonitrile |

InChI |

InChI=1S/C9H9NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2H2,1H3 |

InChI Key |

JMGUNNZMGWBEAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 4 Hydroxybenzonitrile and Analogous Structures

Strategies for Nitrile Group Introduction on Phenolic Scaffolds

The conversion of a phenolic compound to a hydroxybenzonitrile is a fundamental step that can be achieved through several established chemical pathways.

A common and effective method for synthesizing nitriles from aldehydes involves a two-step, one-pot process: the formation of an aldoxime followed by its dehydration. google.comgoogle.com This pathway is particularly useful when starting from a hydroxybenzaldehyde precursor, such as 4-hydroxybenzaldehyde (B117250).

The reaction can be performed as a one-pot synthesis, where the aldehyde and hydroxylamine (B1172632) hydrochloride are reacted in the presence of a catalyst, streamlining the process. ajgreenchem.comorgchemres.org Catalysts play a crucial role in both the oxime formation and the subsequent dehydration step. asianpubs.org For instance, the use of ferric hydrogen sulfate (B86663) in DMF at 120 °C has been shown to produce excellent yields of various aromatic nitriles. orgchemres.org

Table 1: Catalysts for Oximation-Dehydration of Aldehydes to Nitriles This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst/Reagent System | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Ferric Hydrogen Sulfate (FHS) | DMF | 120 °C | Good to Excellent | orgchemres.org |

| Anhydrous Ferrous Sulphate | DMF | Reflux | 90-95% | asianpubs.org |

| Silica-gel | Solvent-free | Hot condition | Good to Excellent | ajgreenchem.com |

| Sodium Iodide | Acetonitrile (B52724) | Reflux | Good to Excellent | thieme-connect.com |

| HAP@AEPH2-SO3H Nanocatalyst | Ethanol | Reflux | Excellent | scispace.com |

| Sodium Bicarbonate | Dry media | Microwave | 90-95% | umich.edu |

An alternative route involves the direct conversion of aldehydes to nitriles using a nitrogen source, which can proceed through an intermediate imine. One such method is the reaction of an aldehyde with hydroxylamine, which can be considered a form of amination followed by dehydration. orgsyn.org Another approach involves the use of aqueous ammonia (B1221849) in the presence of an oxidant like trichloroisocyanuric acid (TCCA), which can convert aldehydes, as well as alcohols and primary amines, into nitriles in excellent yields. organic-chemistry.org

The Schmidt reaction offers another pathway, where aldehydes react with hydrazoic acid (HN₃) or an azide (B81097) source like azidotrimethylsilane (B126382) (TMSN₃) in the presence of a strong acid, such as triflic acid, to yield nitriles. organic-chemistry.orgnih.gov This method is known for its high yields and tolerance of diverse functional groups. nih.gov

The direct introduction of a cyanide group onto an aromatic ring, known as cyanation, is a powerful method for synthesizing benzonitriles. These reactions typically start from an aryl halide precursor.

The Sandmeyer reaction is a classic method that involves the diazotization of a primary aromatic amine (like an aminophenol) followed by treatment with a copper(I) cyanide (CuCN) salt. uni.eduwikipedia.orgbyjus.com This reaction provides a way to replace an amino group with a nitrile group. wikipedia.orgmasterorganicchemistry.com While effective, the diazotization step can be challenging to manage on an industrial scale. google.com

The Rosenmund-von Braun reaction is another established method that involves the reaction of an aryl halide with stoichiometric copper(I) cyanide, often at high temperatures. nih.gov

More modern approaches utilize palladium-catalyzed cyanation , which offers milder reaction conditions and greater functional group tolerance compared to traditional methods. acs.orgnih.govrsc.org These reactions can use various aryl halides (bromides, chlorides) and non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org The use of palladium catalysts, sometimes in ligand-free systems or promoted by organotin compounds, allows for high efficiency even at low catalyst loadings. acs.orgorganic-chemistry.org

Table 2: Comparison of Cyanation Methods for Aryl Halides This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Name | Typical Substrate | Cyanide Source | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Copper(I) | Aqueous, moderate temp. | wikipedia.orgmasterorganicchemistry.com |

| Rosenmund-von Braun | Aryl Halide | CuCN | None (or base) | High temperature | nih.gov |

| Palladium-Catalyzed | Aryl Halide/Triflate | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) or Pd(II) complexes | Mild to moderate temp. | acs.orgnih.govrsc.org |

Nitriles can also be synthesized directly from carboxylic acids. This transformation is essentially a dehydration and ammoniation process. One method involves reacting a carboxylic acid with ammonia at high temperatures (200–800°C), often in the presence of a catalyst like silica (B1680970) gel or alumina. google.com This process can be facilitated by first forming a complex between the carboxylic acid and a nitrogenous base, which is then reacted with ammonia. google.com

Other reagent systems have been developed to achieve this conversion under milder conditions. For example, a combination of diphosphorus (B173284) tetraiodide and ammonium (B1175870) carbonate can convert various carboxylic acids to nitriles at room temperature in high yields. researchgate.net Another approach uses an aminoalane reagent, prepared from diisobutylaluminum hydride (DIBAL-H) and ammonium chloride, to convert carboxylic acids and their derivatives into nitriles. thieme-connect.com

Cyanation Reactions (e.g., from Halogenated Precursors)

Regioselective Introduction of the Ethyl Substituent

To synthesize the target molecule, 2-Ethyl-4-hydroxybenzonitrile, an ethyl group must be introduced specifically at the position ortho to the hydroxyl group and meta to the nitrile group.

The most direct method for introducing the ethyl group is through a Friedel-Crafts alkylation reaction on a 4-hydroxybenzonitrile (B152051) intermediate. wikipedia.orgstudymind.co.ukpw.live This electrophilic aromatic substitution reaction typically employs an alkylating agent, such as an ethyl halide (e.g., ethyl chloride), and a Lewis acid catalyst like aluminum chloride (AlCl₃). studymind.co.ukpw.live

A significant challenge in this approach is achieving regioselectivity. The hydroxyl group is a strong ortho-, para-director, while the nitrile group is a meta-director and deactivating. In the case of 4-hydroxybenzonitrile, the hydroxyl group directs incoming electrophiles to positions 3 and 5 (ortho to the -OH group). Since the target is the 2-ethyl isomer, direct Friedel-Crafts alkylation on 4-hydroxybenzonitrile is not a straightforward route to the desired product, as it would preferentially yield 3-ethyl-4-hydroxybenzonitrile (B1376452). Therefore, a different synthetic strategy where the substitution pattern is set before the final functional groups are in place, or the use of protecting groups and more advanced directing-group strategies, would be necessary to achieve the desired 2-ethyl substitution pattern.

Rearrangement Reactions in Synthetic Sequences

Rearrangement reactions are integral to the synthesis of complex molecules, allowing for the construction of desired isomeric structures from more readily available precursors. In the context of synthesizing heterocyclic structures from hydroxybenzonitrile precursors, the Dimroth rearrangement is a notable example. This rearrangement is observed in the synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones. A proposed mechanism suggests that after an initial cyclization to form a benzo[d] researchgate.netrsc.orgdioxin-4-imine intermediate, this species undergoes a Dimroth rearrangement to yield the final, more stable 1,3-benzoxazin-4-one product. rsc.orgrsc.org

Hydroxyl Group Installation and Protection-Deprotection Strategies

The presence of a hydroxyl group necessitates strategic protection and deprotection to prevent unwanted side reactions during synthesis. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during chemical transformations at other sites in the molecule. organic-chemistry.org

Common strategies for protecting hydroxyl groups include their conversion into ethers, such as benzyl (B1604629) ethers or silyl (B83357) ethers (e.g., t-butyldimethylsilyl ether). organic-chemistry.orggoogle.com Benzyl ethers can be formed via the Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a base. organic-chemistry.org Deprotection is typically achieved through palladium-catalyzed hydrogenation. organic-chemistry.org Silyl ethers, like t-butyldimethylsilyl (TBDMS) ethers, are widely used because they are stable under many reaction conditions but can be removed under specific acidic conditions. google.com

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. The synthesis of benzonitriles benefits significantly from various catalytic systems, which can reduce reaction times, lower energy consumption, and improve product yields.

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone-pair bearing atoms, such as oxygen or nitrogen, thereby increasing the substrate's reactivity. wikipedia.org In the synthesis of benzonitrile (B105546) derivatives, Lewis acids like zinc chloride (ZnCl2) have proven effective. For example, ZnCl2 promotes the domino reaction of 2-hydroxybenzonitriles with ketones to produce 1,3-benzoxazin-4-ones in good yields. rsc.orgrsc.org In an optimization study for this reaction, various Lewis and protonic acids were tested, with ZnCl2 emerging as the most efficient catalyst. rsc.org

The role of Lewis acids extends to activating C-C and C-N bonds. rsc.orgunicam.it Cooperative catalysis involving nickel and a Lewis acid, for instance, enables the use of nitriles as electrophiles in carbon-carbon bond-forming reactions. rsc.org The Lewis acid's interaction with the cyano group is crucial for facilitating bond cleavage and subsequent reactions. utexas.edu Other Lewis acids, such as FeCl3·6H2O and B(C6F5)3, have also been employed to catalyze the cyanation of alcohols, demonstrating the broad applicability of this catalytic strategy in nitrile synthesis. mdpi.com

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov This efficiency stems from the direct and uniform heating of the reaction mixture. nih.gov

The synthesis of various benzonitriles and related heterocyclic scaffolds has been significantly improved using this technology. For example, the dehydration of benzamide (B126) to benzonitrile using phosphorus pentoxide can be achieved in 1-2.5 minutes with high yields (90%) in a microwave reactor. researchgate.net In another instance, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles was accomplished in just 11 minutes under microwave irradiation at 130 °C, compared to 2 hours with conventional heating, while achieving a comparable high yield. rsc.org The synthesis of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide also benefits from microwave assistance, affording the product in 96% yield in only 8 minutes. acs.org These examples underscore the potential of microwave irradiation to accelerate reactions and improve the efficiency of synthetic processes for benzonitrile derivatives. nih.govasianpubs.org

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| α-arylpyrrole | Conventional Heating | 10 h | 71 | nih.gov |

| α-arylpyrrole | Microwave-Assisted | 2 h | 96 | nih.gov |

| 3-Aminobenzo[b]thiophene | Conventional Heating | 2 h | 95 | rsc.org |

| 3-Aminobenzo[b]thiophene | Microwave-Assisted | 11 min | 94 | rsc.org |

| Benzonitrile | Conventional Heating | 3-6 h | 90-95 | |

| Benzonitrile | Microwave-Assisted | 1.5-4.5 min | 85-95 | asianpubs.orgumich.edu |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in chemical synthesis. researchgate.netrsc.org Their use can circumvent problems associated with traditional solvents and catalysts, such as equipment corrosion from acidic byproducts and difficulties in catalyst recovery. rsc.orgnih.gov

A novel, green synthetic route for benzonitrile utilizes an ionic liquid, [HSO3-b-Py]·HSO4, which serves multiple roles as a co-solvent, catalyst, and phase separator. researchgate.netrsc.org In this system, the ionic liquid facilitates the reaction of benzaldehyde (B42025) with a hydroxylamine salt derived from the IL itself, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netresearchgate.net Under optimal conditions (120 °C for 2 hours), this method achieves a 100% conversion of benzaldehyde and a 100% yield of benzonitrile. rsc.orgnih.gov A key advantage is that the ionic liquid can be easily recovered by phase separation and recycled directly for subsequent reactions, making the process more sustainable and cost-effective. researchgate.netrsc.org This approach is applicable to the synthesis of a variety of aromatic and aliphatic nitriles with excellent yields. rsc.org

Microwave-Assisted Synthetic Enhancements

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic method for producing this compound and its analogs depends on factors such as yield, reaction time, cost, safety, and environmental impact. A comparative analysis of the methodologies discussed reveals distinct advantages for each approach.

One-pot syntheses from the corresponding aldehyde and hydroxylamine hydrochloride are common. rsc.org Using a ferrous sulfate catalyst in DMF under reflux gives yields of 80-85% for hydroxy-substituted benzonitriles over 4 hours. An alternative method using formic acid as both solvent and catalyst at 80 °C can produce 2-Fluoro-4-hydroxybenzonitrile (B1301987) with a 45% yield. rsc.org

Microwave-assisted methods offer a significant acceleration of reaction rates. nih.gov The synthesis of various nitriles from aldehydes can be completed in minutes rather than hours, often with improved or comparable yields. asianpubs.orgumich.edu For example, 4-hydroxybenzonitrile can be synthesized in 1.5 minutes with a 90% yield using sodium bicarbonate under microwave irradiation, a substantial improvement over the hours required by conventional heating. asianpubs.orgumich.edu

Lewis acid-catalyzed reactions, such as the ZnCl2-promoted synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles, provide high yields for specific transformations, demonstrating the power of targeted catalysis for building complex molecular scaffolds. rsc.orgrsc.org

Ultimately, microwave-assisted and ionic liquid-based syntheses demonstrate superior efficiency in terms of reaction time and yield for the direct conversion of aldehydes to nitriles. While traditional methods involving metal catalysts or acid promoters are effective, they are often slower and may involve more complex workup procedures.

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | FeSO₄ | DMF | Reflux | 4 h | 80-85 (for hydroxybenzonitriles) | |

| Conventional Heating | Formic Acid | Aqueous Formic Acid | 80 °C | - | 45 (for 2-Fluoro-4-hydroxybenzonitrile) | rsc.org |

| Microwave-Assisted | NaHCO₃ | Dry Media | - | 1.5 min | 90 (for 4-Hydroxybenzonitrile) | asianpubs.orgumich.edu |

| Ionic Liquid | [HSO₃-b-Py]·HSO₄ | Paraxylene/IL | 120 °C | 2 h | 100 (for Benzonitrile) | rsc.orgnih.gov |

| Lewis Acid Catalysis | ZnCl₂ | Ketone | 100-120 °C | 6 h | Good to Excellent (for 1,3-benzoxazin-4-ones) | rsc.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 4 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 2-Ethyl-4-hydroxybenzonitrile can be achieved.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic protons typically appear in the downfield region (δ 6.5–8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary (δ 5.0–6.0 ppm) depending on concentration and solvent. The ethyl group protons exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically found in the upfield region (δ 1.0–2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m |

| Hydroxyl-H | 5.0 - 6.0 | br s |

| Methylene-H (-CH₂) | 1.5 - 2.5 | q |

| Methyl-H (-CH₃) | 1.0 - 1.5 | t |

m = multiplet, br s = broad singlet, q = quartet, t = triplet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. libretexts.org The chemical shifts are spread over a wider range (0-220 ppm) compared to ¹H NMR, providing clear resolution for different carbon types. libretexts.org The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-130 δ. libretexts.org The carbon attached to the hydroxyl group (C-OH) and the carbons of the aromatic ring appear in the downfield region, while the aliphatic carbons of the ethyl group are found in the upfield region. chemguide.co.uk Carbonyl carbons, if present, would be the most downfield (170-220 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Nitrile (-C≡N) | 115 - 130 |

| Aromatic (C-OH) | 150 - 165 |

| Aromatic (C-CN) | 100 - 115 |

| Aromatic (C-H & C-C₂H₅) | 115 - 140 |

| Methylene (-CH₂) | 20 - 30 |

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling relationships between the protons on the aromatic ring. magritek.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net An HSQC spectrum would show a cross-peak between the methylene carbon signal and the methylene proton signal, and another between the methyl carbon and methyl proton signals. It also correlates the aromatic carbons with their attached protons. youtube.comresearchgate.net This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.

Nitrile Group (-C≡N): The nitrile group exhibits a characteristic, sharp, and strong absorption band in the infrared (IR) spectrum in the region of 2220-2260 cm⁻¹. libretexts.org In aromatic nitriles, this band is typically found around 2230 cm⁻¹. libretexts.org The intensity and exact frequency can be influenced by substituents on the aromatic ring. rsc.org The Raman spectrum also shows a strong band for the nitrile stretch. researchgate.net

Hydroxyl Group (-O-H): The hydroxyl group shows a strong and broad absorption in the IR spectrum in the range of 3200-3600 cm⁻¹ due to hydrogen bonding. The broadness is a key characteristic of the O-H stretch. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak appears around 3600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Characteristics |

|---|---|---|---|

| Nitrile (-C≡N) | 2220 - 2260 | Strong | Sharp, strong intensity |

The benzene ring has several characteristic vibrational modes. libretexts.org The C-H stretching vibrations of the aromatic protons typically occur just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.org The C-C stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the out-of-plane (oop) C-H bending vibrations, which appear in the 675-900 cm⁻¹ region and can be diagnostic of the substitution pattern. libretexts.org The presence of the ethyl and hydroxyl substituents will cause shifts in these characteristic aromatic ring vibrations compared to unsubstituted benzonitrile (B105546). rsc.org

Characterization of Nitrile and Hydroxyl Functional Groups

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₉NO, giving it a molecular weight of approximately 147.17 g/mol . bldpharm.combiosynth.com

In a typical electron ionization (EI) mass spectrum, this compound would be expected to exhibit a prominent molecular ion peak (M⁺) at m/z 147, owing to the stability of the aromatic ring. arizona.edu The subsequent fragmentation of this molecular ion is dictated by the functional groups attached to the benzene ring: the ethyl, hydroxyl, and nitrile groups.

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the ethyl group can result in the loss of a methyl radical (mass 15), leading to a significant fragment ion at m/z 132. This [M-15]⁺ ion is stabilized by the formation of a benzylic-type cation.

Loss of an ethyl radical (•C₂H₅): The cleavage of the bond between the ethyl group and the aromatic ring would lead to the loss of an ethyl radical (mass 29). This process, known as benzylic cleavage, would produce a cation at m/z 118.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitriles involves the elimination of a neutral HCN molecule (mass 27) from the molecular ion, which would yield a fragment at m/z 120.

Loss of carbon monoxide (CO): Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide (mass 28), which would result in a fragment ion at m/z 119. uni-saarland.de

The relative abundance of these fragments provides valuable information for confirming the structure of the molecule. The most stable fragments, such as those resulting from the loss of the methyl radical, often produce the most intense peaks in the spectrum. uni-saarland.de

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge ratio) | Ion Formula | Identity / Proposed Loss |

| 147 | [C₉H₉NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₈H₆NO]⁺ | [M - CH₃]⁺ |

| 120 | [C₈H₈O]⁺ | [M - HCN]⁺ |

| 119 | [C₈H₉N]⁺ | [M - CO]⁺ |

| 118 | [C₇H₄NO]⁺ | [M - C₂H₅]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not widely published, analysis of analogous structures, such as 2-fluoro-4-hydroxybenzonitrile (B1301987) and 3-bromo-2-hydroxybenzonitrile, provides insight into the expected structural features. asianpubs.orgebi.ac.ukresearchgate.net For a related compound, 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, the crystal system was determined to be triclinic with a P-1 space group. asianpubs.orgresearchgate.net A crystal structure analysis of this compound would similarly yield precise cell dimensions (a, b, c), angles (α, β, γ), and the volume of the unit cell.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. cam.ac.uk For this compound, the most significant of these is hydrogen bonding. masterorganicchemistry.com

The molecule contains a hydroxyl group (-OH), which acts as a strong hydrogen bond donor, and a nitrile group (-C≡N), whose nitrogen atom is a hydrogen bond acceptor. Consequently, a strong and highly directional O-H···N hydrogen bond is expected to be the primary interaction dictating the supramolecular assembly. This interaction would link adjacent molecules, likely forming chains or dimeric structures throughout the crystal lattice. This is a common and stabilizing motif observed in the crystal structures of other hydroxybenzonitrile derivatives. researchgate.net

π-π Stacking: The aromatic benzene rings of adjacent molecules can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, are common in aromatic compounds and contribute to the cohesive energy of the crystal. cam.ac.uk

C-H···O/C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and the oxygen atom or the π-system of the benzene ring as acceptors can further stabilize the crystal packing. nih.govrsc.org

Van der Waals Forces: These non-specific attractive forces exist between all atoms and molecules and provide a general cohesive force within the crystal. masterorganicchemistry.com

The interplay of these interactions determines the final, most thermodynamically stable crystal packing arrangement.

Table 2: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Strength |

| Hydrogen Bond | O-H | N (nitrile) | Strong |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Moderate |

| Hydrogen Bond | C-H | O (hydroxyl) | Weak |

| Van der Waals Forces | All atoms | All atoms | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. ijprajournal.com The spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems and chromophores.

The this compound molecule contains a benzene ring, which is a chromophore, meaning it is responsible for absorbing UV radiation. The hydroxyl (-OH), nitrile (-CN), and ethyl (-C₂H₅) groups attached to the ring act as auxochromes. These groups modify the absorption characteristics (wavelength and intensity) of the primary chromophore. units.it

The primary electronic transitions expected for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. ufg.br The presence of the hydroxyl and nitrile groups, with their lone pairs of electrons and π-systems, extends the conjugation and typically shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The hydroxyl group's lone pair electrons can also participate in n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands. units.it

For the related compound p-cyanophenol (4-hydroxybenzonitrile), a strong electronic transition is observed around 281 nm. researchgate.net The addition of an ethyl group at the 2-position in this compound is expected to cause a minor bathochromic shift due to its electron-donating inductive effect. Therefore, the main absorption band for this compound would be anticipated in the 280-290 nm region in a non-polar solvent. The exact position and intensity of the absorption peaks can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. units.it

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Chromophore/Electrons Involved | Expected λmax Region | Molar Absorptivity (ε) |

| π → π | Aromatic Ring π-system | ~280-290 nm | High |

| n → π | Hydroxyl Oxygen Lone Pair | Longer wavelength, >300 nm | Low (often not observed) |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 4 Hydroxybenzonitrile

Reactivity of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond's high electron density and the electronegativity difference between carbon and nitrogen make the carbon atom electrophilic and susceptible to nucleophilic attack. ebsco.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of nitriles. labster.com A nucleophile attacks the electrophilic carbon of the cyano group, leading to the formation of an imine anion intermediate after the cleavage of one of the π-bonds. libretexts.orgsavemyexams.com This intermediate can then be protonated or undergo further reaction.

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to nitriles. The reaction of a nitrile with a Grignard reagent, followed by acidic workup, yields a ketone. pressbooks.publibretexts.org For 2-Ethyl-4-hydroxybenzonitrile, the acidic proton of the hydroxyl group would first react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent would be necessary: one to deprotonate the hydroxyl group and the second to attack the nitrile carbon.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Aromatic Nitrile | Grignard Reagent (e.g., CH₃MgBr) | Ketone | pressbooks.pub |

| Aromatic Nitrile | Organolithium Reagent (e.g., C₆H₅Li) | Ketone | pressbooks.pub |

| Aldehyde/Ketone | Hydrogen Cyanide (HCN) | Cyanohydrin | savemyexams.com |

Hydrolysis Pathways to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. chemguide.co.uk The reaction typically proceeds in two stages: initial hydration to an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and heat, the nitrile is protonated, which increases the electrophilicity of the carbon atom. pressbooks.pub A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgpressbooks.pub Subsequent proton transfer and tautomerization yield an amide. libretexts.org Continued heating in the acidic medium will hydrolyze the amide to the corresponding carboxylic acid, in this case, 2-ethyl-4-hydroxybenzoic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH solution) with heating, a hydroxide (B78521) ion attacks the nitrile carbon. libretexts.org Protonation by water forms an imidic acid, which tautomerizes to an amide. libretexts.org The amide can then be further hydrolyzed under the basic conditions to yield the salt of the carboxylic acid (e.g., sodium 2-ethyl-4-hydroxybenzoate) and ammonia (B1221849). chemguide.co.uklibretexts.org Acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk Studies on related benzonitrile (B105546) herbicides, such as 3,5-dichloro-4-hydroxybenzonitrile (B167504) (chloroxynil), have shown that microorganisms can convert them into amides and subsequently into carboxylic acids. researchgate.net

| Condition | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Amide | Carboxylic Acid | chemguide.co.uk |

| Basic (e.g., aq. NaOH, heat) | Amide | Carboxylate Salt / Carboxylic Acid | chemguide.co.uk |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). pressbooks.pub This transformation is a valuable synthetic tool for introducing an aminomethyl group.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Raney nickel or palladium. smolecule.com For substituted benzonitriles, catalytic hydrogenation is an effective method for producing primary amines, often carried out in alcoholic solvents at elevated temperatures and pressures. smolecule.com

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. ebsco.compressbooks.pub The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, forming a dianion intermediate which is then protonated during aqueous workup to yield the amine. libretexts.orgpressbooks.pub For this compound, the acidic proton of the hydroxyl group would be consumed by the hydride reagent, necessitating the use of excess LiAlH₄. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can be used to reduce nitriles to aldehydes, typically at low temperatures to prevent further reduction. openstax.org

Reactivity of the Hydroxyl Group

The phenolic hydroxyl (–OH) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. libretexts.orgchemistry.coach It can also act as a nucleophile and participate in hydrogen bonding.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo reactions to form ethers and esters.

Etherification: Phenolic hydroxyl groups can be converted to ethers via reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov For instance, reacting 4-hydroxybenzonitrile (B152051) with an alkyl halide in the presence of a base like potassium carbonate yields the corresponding ether. nih.gov This method could be applied to synthesize ethers of this compound.

Esterification: Phenols can be esterified by reacting them with carboxylic acid derivatives, most commonly acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270). evitachem.com Direct esterification with a carboxylic acid, known as Fischer esterification, is also possible but generally requires a strong acid catalyst and heat. byjus.com This process is reversible, and the reverse reaction is ester hydrolysis. openstax.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) | Aryl Ether | nih.gov |

| Esterification | Acid Chloride / Acid Anhydride (B1165640), Base | Aryl Ester | evitachem.com |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst, Heat | Aryl Ester | byjus.com |

Hydrogen Bonding Interactions

The hydroxyl group is a strong hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. nih.gov This allows this compound to form both intramolecular and intermolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, this compound molecules can associate through hydrogen bonds between the hydroxyl group of one molecule and the nitrile nitrogen or hydroxyl oxygen of another. This is a common feature for cyanophenols. libretexts.org Strong intermolecular hydrogen bonding, as seen in 4-hydroxybenzoic acid, leads to higher melting and boiling points compared to isomers where intramolecular hydrogen bonding dominates. libretexts.org

Intramolecular Hydrogen Bonding: While less likely in this compound due to the para relationship between the -OH and -CN groups, intramolecular hydrogen bonding is significant in related molecules where these groups are ortho to each other, such as in 2-hydroxybenzoic acid. libretexts.org The presence of hydrogen bonding can significantly influence the physical properties and photostability of a molecule. libretexts.orgrsc.org The hydroxyl group can also form hydrogen bonds with solvent molecules, which affects solubility. For example, the ability to hydrogen bond with water enhances solubility in aqueous media. nih.govlibretexts.org

| Compound Name |

|---|

| This compound |

| 2-ethyl-4-hydroxybenzoic acid |

| 4-hydroxybenzonitrile |

| 4-hydroxybenzoic acid |

| 2-hydroxybenzoic acid |

| 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil) |

| Sodium 2-ethyl-4-hydroxybenzoate |

| Raney nickel |

| Lithium aluminum hydride (LiAlH₄) |

| Diisobutylaluminum hydride (DIBAL-H) |

| Potassium carbonate (K₂CO₃) |

| Pyridine |

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The benzonitrile ring in this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The hydroxyl (-OH) group is a strong activating group and ortho-, para-director, while the nitrile (-CN) and ethyl (-CH2CH3) groups also influence the position of substitution.

Bromination and Iodination Studies

Bromination:

The bromination of hydroxybenzonitrile derivatives is a well-studied reaction. For instance, the bromination of 4-hydroxybenzonitrile with N-bromosuccinimide (NBS) in acetonitrile (B52724) can lead to a mixture of mono- and di-brominated products. sci-hub.se However, the use of a strong acid promoter like tetrafluoroboric acid (HBF₄·Et₂O) can achieve selective mono-bromination. sci-hub.se Even with an excess of NBS and HBF₄·Et₂O, only a small percentage of the dibrominated product is formed, demonstrating high selectivity. sci-hub.se In the context of this compound, the directing effects of the hydroxyl and ethyl groups would favor substitution at the positions ortho and para to the hydroxyl group.

Research on related compounds, such as the synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, utilizes bromination as a key step. google.com The bromine source for such reactions can be NBS, dibromohydantoin, or elemental bromine, with the reaction typically carried out at temperatures between 20-45°C in solvents like methylene (B1212753) chloride, acetic acid, DMF, or NMP. google.com

Iodination:

Iodination of phenolic compounds can be achieved using various reagents and conditions. The reaction of 3-bromo-4-hydroxy-benzonitrile with iodine and potassium 4-iodylbenzenesulfonate in a mixture of acetonitrile and aqueous sulfuric acid has been shown to afford the iodinated product in good yield. umn.edu Another approach involves the use of N-iodosuccinimide (NIS) in the solid state by grinding, which offers a rapid and high-yielding method for iodinating sensitive substrates like phenols. researchgate.net For example, 3,5-diiodo-4-hydroxybenzonitrile has been synthesized with a 99% yield using this solvent-free method. researchgate.net The electrochemical iodination of 3,5-disubstituted phenols is another method employed for preparing triiodinated phenols, which are important intermediates for X-ray contrast media. google.com

Table 1: Electrophilic Halogenation of Hydroxybenzonitrile Derivatives

| Reaction | Substrate | Reagents | Product | Yield | Reference |

| Bromination | 4-Hydroxybenzonitrile | NBS, HBF₄·Et₂O, CH₃CN | 2-Bromo-4-hydroxybenzonitrile | High selectivity for mono-bromination | sci-hub.se |

| Bromination | - | NBS, dibromohydantoin, or Br₂ | Brominated derivative | - | google.com |

| Iodination | 3-Bromo-4-hydroxybenzonitrile | I₂, K-4-iodylbenzenesulfonate, MeCN/H₂SO₄(aq) | Iodinated product | 77% | umn.edu |

| Iodination | 4-Hydroxybenzonitrile | NIS (grinding) | 3,5-Diiodo-4-hydroxybenzonitrile | 99% | researchgate.net |

Cyclization and Condensation Reactions Involving this compound Precursors

The functional groups of this compound, namely the hydroxyl and nitrile moieties, allow it to serve as a precursor in various cyclization and condensation reactions to form heterocyclic structures.

Formation of 1,3-Benzoxazine Derivatives

A significant application of 2-hydroxybenzonitriles is in the synthesis of 1,3-benzoxazin-4-ones. These compounds can be synthesized through a domino reaction of 2-hydroxybenzonitriles with ketones, promoted by a Lewis acid such as zinc chloride (ZnCl₂). nih.govrsc.orgrsc.org This method provides a facile and high-yielding route to a diverse range of substituted 1,3-benzoxazin-4-ones under relatively mild, acid-free conditions. nih.govrsc.org

The reaction involves the condensation of the 2-hydroxybenzonitrile (B42573) with a ketone. A variety of ketones, including both cyclic and acyclic aliphatic ketones, as well as aromatic ketones, have been successfully employed. nih.govrsc.orgrsc.org For instance, the reaction of a 2-hydroxybenzonitrile with cyclohexanone (B45756) yields a spiro-heterocyclic benzo[e] nih.govrsc.orgoxazin-4(3H)-one. rsc.orgrsc.org Similarly, linear aliphatic ketones react smoothly to give the corresponding 2,2-disubstituted-2,3-dihydro-4H-benzo[e] nih.govrsc.orgoxazin-4-ones in moderate yields. rsc.orgrsc.org

Table 2: Synthesis of 1,3-Benzoxazin-4-one Derivatives from 2-Hydroxybenzonitriles

| 2-Hydroxybenzonitrile Reactant | Ketone Reactant | Product | Catalyst | Conditions | Reference |

| 2-Hydroxybenzonitrile | Cyclohexanone | Spiro-heterocyclic benzo[e] nih.govrsc.orgoxazin-4(3H)-one | ZnCl₂ | 120 °C, 6 h | rsc.orgrsc.org |

| 2-Hydroxybenzonitrile | Various aliphatic ketones | 2,2-Disubstituted-2,3-dihydro-4H-benzo[e] nih.govrsc.orgoxazin-4-ones | ZnCl₂ | 120 °C, 6 h | rsc.orgrsc.org |

| 2-Hydroxybenzonitrile | Acetophenone | 2-Methyl-2-phenyl-2,3-dihydro-4H-benzo[e] nih.govrsc.orgoxazin-4-one | ZnCl₂ | - | nih.gov |

Mechanistic Postulations and Experimental Validation of Reaction Pathways

The mechanisms of the reactions involving this compound and its precursors have been investigated through various studies.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. minia.edu.eg The first step, the attack of the electrophile by the aromatic ring, is typically the rate-determining step. minia.edu.egmasterorganicchemistry.com The subsequent deprotonation restores the aromaticity of the ring. minia.edu.egmasterorganicchemistry.com In the case of bromination of phenols with NBS and a strong acid, the acid promotes the formation of a more potent electrophilic bromine species. sci-hub.se

Formation of 1,3-Benzoxazine Derivatives: The ZnCl₂-promoted synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones is proposed to proceed through a domino reaction sequence. rsc.org This likely involves the initial coordination of the Lewis acid (ZnCl₂) to the nitrile and/or hydroxyl group, activating the molecule. This is followed by a nucleophilic attack of the ketone onto the aromatic ring or a related intermediate, leading to cyclization and subsequent dehydration to form the benzoxazinone (B8607429) ring system. The reaction is analogous to the Friedländer cyclocondensation of o-aminonitriles with carbonyl compounds. rsc.org

Experimental validation for these mechanisms comes from the characterization of reaction products and intermediates, as well as systematic studies of reaction conditions. For example, the optimization of Lewis acids and solvents in the synthesis of 1,3-benzoxazin-4-ones points to the crucial role of the catalyst in promoting the reaction. rsc.orgrsc.org Similarly, studies on the reduction of ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) in dimethylsulfoxide have revealed a complex mechanism involving an initial one-electron reduction to form a radical anion, followed by cleavage of the halogen and subsequent dimerization or autoprotonation steps. researchgate.net

Computational and Theoretical Studies on 2 Ethyl 4 Hydroxybenzonitrile

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It is widely employed to predict various molecular properties of 2-Ethyl-4-hydroxybenzonitrile with high accuracy.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process typically involves methods like DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). neliti.comnih.gov

Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds associated with its ethyl and hydroxyl groups. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) scan can be performed. nih.gov This analysis helps identify the global minimum energy conformer, which is the most stable and populated conformation, as well as other low-energy local minima. kyoto-u.ac.jp The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds. Gray-box optimization techniques can also be employed to efficiently search for energetically favorable conformations among numerous possibilities. kyoto-u.ac.jp

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the results of a conformational analysis.

| Conformer | Dihedral Angle C(1)-C(2)-C(ethyl)-C(methyl) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 90 | 0.00 | 75.3 |

| 2 | 0 | 1.50 | 10.2 |

| 3 | 180 | 1.25 | 14.5 |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.govmalayajournal.org For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The LUMO is likely localized on the benzonitrile (B105546) moiety, particularly the C≡N group, which has electron-withdrawing characteristics.

Another tool, the Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution on the molecule's surface. malayajournal.org Red regions indicate negative electrostatic potential (nucleophilic sites, prone to electrophilic attack), while blue regions show positive potential (electrophilic sites, prone to nucleophilic attack). For this molecule, the oxygen and nitrile nitrogen atoms would be sites of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical DFT-calculated values.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Quantum chemical calculations can predict the vibrational spectra (FTIR and FT-Raman) of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. science.gov

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed comparison between the calculated and experimental spectra allows for a precise assignment of the observed vibrational bands to specific motions of the functional groups, such as the O-H stretch, C≡N stretch, aromatic C-H stretches, and modes associated with the ethyl group. researchgate.netscience.gov This correlation provides a powerful method for structural confirmation.

Table 3: Correlation of Key Vibrational Frequencies for this compound This table illustrates a typical comparison between experimental and scaled theoretical data.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | ~3455 | Hydroxyl group stretching |

| ν(C-H) aromatic | ~3050 | ~3052 | Aromatic C-H stretching |

| ν(C-H) ethyl | ~2970 | ~2975 | Aliphatic C-H stretching |

| ν(C≡N) | ~2230 | ~2233 | Nitrile group stretching |

| ν(C=C) aromatic | ~1600 | ~1605 | Aromatic ring stretching |

The acidity of the phenolic proton in this compound can be quantified by its pKa value. Computational methods can predict pKa with considerable accuracy. mdpi.com The most common approaches involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM) or the SMD solvation model. neliti.comdiva-portal.org

One reliable method is the isodesmic reaction approach, where the acidity of the target molecule is calculated relative to a structurally similar reference compound with a known experimental pKa. neliti.comresearchgate.net This method benefits from the cancellation of systematic errors in the calculations. For this compound, a suitable reference would be phenol (B47542) or 4-hydroxybenzonitrile (B152051). The electron-donating nature of the ethyl group at the ortho position is expected to slightly decrease the acidity (increase the pKa) compared to 4-hydroxybenzonitrile due to destabilization of the resulting phenoxide anion. Functionals like M06-2X combined with a large basis set often provide accurate results. neliti.com

Vibrational Frequency Predictions and Spectroscopic Correlation

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. preprints.org

For this compound, MD simulations in an explicit solvent like water can reveal important information about its solution-phase behavior. nih.gov Key properties that can be investigated include:

Solvation Structure: Analyzing the radial distribution functions between the solute's atoms and solvent molecules provides a detailed picture of the solvation shell.

Aggregation Propensity: By simulating a system with multiple solute molecules, one can observe their tendency to self-associate or form aggregates. nih.gov This is monitored by tracking properties like the radius of gyration (Rg) and the solvent-accessible surface area (SASA) of the clusters over time. mdpi.com

Hydrogen Bonding Dynamics: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and nitrile groups and the surrounding water molecules can be quantified, offering insights into its solubility and interactions. preprints.org

In Silico Modeling of Chemical Reactivity and Selectivity

Beyond the insights from FMO analysis, other in silico tools can predict the reactivity and selectivity of this compound more quantitatively. Conceptual DFT provides reactivity indicators that can pinpoint the most reactive sites within the molecule.

Fukui functions are powerful indicators for predicting regioselectivity. researchgate.net They measure the change in electron density at a specific point when an electron is added to or removed from the system.

f(r)⁺: for nucleophilic attack (where an electron is added).

f(r)⁻: for electrophilic attack (where an electron is removed).

f(r)⁰: for radical attack.

By calculating these indices for each atom in this compound, one can predict the most likely sites for different types of chemical reactions. For instance, the phenolic oxygen would be a likely site for electrophilic attack, while the carbon atoms ortho and para to the activating hydroxyl group might be susceptible to electrophilic substitution, modulated by the presence of the other substituents. researchgate.net This modeling is essential for understanding reaction mechanisms and designing synthetic pathways. nih.gov

Structure-Property Relationship Predictions

The predictive power of these computational methods stems from analyzing large datasets of known chemicals to develop models that can then be applied to new or less-studied molecules. nih.gov Modern cheminformatics workflows utilize these models for rapid and efficient prediction of a wide range of properties, supporting research and development in various chemical and environmental sciences. nih.gov

Influence of Substituents on Benzonitrile Properties

The properties of a substituted benzonitrile, such as this compound, are a composite of the influences exerted by each functional group attached to the aromatic ring.

Nitrile Group (-CN): The cyano group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene (B151609) ring. It tends to increase the electrophilicity of the aromatic system. In computational studies, this group's effect on vibrational frequencies is also well-documented. ijrte.org

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group through resonance, though it is inductively withdrawing. Its presence allows for hydrogen bonding, which significantly impacts properties like boiling point, melting point, and solubility in polar solvents. The position of the -OH group relative to other substituents can affect its acidity (pKa) due to resonance and steric effects.

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is weakly electron-donating. Its primary influence is steric, affecting the molecule's conformation and interaction with its environment. This steric hindrance can influence the reactivity of adjacent functional groups. ijrte.org

Theoretical calculations on various substituted benzonitriles have shown that the nature and position of the substituent group cause regular and predictable variations in the molecule's geometrical and electronic characteristics. pku.edu.cn

Predicted Physicochemical Properties

QSPR models are widely used to estimate key physicochemical properties that govern a molecule's behavior, distribution, and environmental fate. nih.goveuropa.eu These models use molecular descriptors derived from the chemical structure to calculate properties like lipophilicity (logP), aqueous solubility (logS), boiling point (BP), and melting point (MP). nih.gov While experimental data for this compound is limited, computational tools provide reliable estimates.

Below is an interactive table of predicted physicochemical properties for this compound based on established QSPR methodologies.

Predicted Electronic Properties

Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure of molecules. ijrte.orgacs.org These calculations can predict properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential (MEP). ijrte.orgresearchgate.net These parameters are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. ijrte.orgresearchgate.net

The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. ijrte.org A smaller gap suggests that the molecule is more polarizable and more readily participates in charge-transfer interactions. researchgate.net The MEP map illustrates the charge distribution across the molecule, identifying regions that are rich or deficient in electrons, which are potential sites for electrophilic and nucleophilic attack. researchgate.net

The table below summarizes the predicted electronic properties for this compound, derived from theoretical calculations based on methodologies applied to similar substituted benzonitriles.

Derivatization Strategies and Analogue Synthesis for Expanded Chemical Functionality

Synthesis of Alkoxy and Ester Derivatives

The phenolic hydroxyl group of 2-Ethyl-4-hydroxybenzonitrile is a prime site for derivatization through alkylation and acylation reactions to yield the corresponding alkoxy and ester derivatives. These modifications can significantly alter properties such as solubility, lipophilicity, and metabolic stability.

Alkoxy Derivatives: The synthesis of alkoxy ethers is typically achieved via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or other alkylating agents to form the desired ether. For instance, reacting this compound with ethyl bromoacetate (B1195939) in the presence of a base like K₂CO₃ can yield ethyl (3-cyano-4-ethylphenoxy)acetate. cas.czmdpi.com

Ester Derivatives: Esterification of the hydroxyl group can be accomplished through several methods. A common approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, condensation with a carboxylic acid using a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) provides a milder route to the ester product. researchgate.net For example, treatment with acetic anhydride would yield 4-cyano-3-ethylphenyl acetate. These reactions are generally high-yielding and allow for the introduction of a wide array of acyl groups.

The table below summarizes common reagents used for these transformations.

Table 1: Reagents for Synthesis of Alkoxy and Ester Derivatives

| Derivative Type | Reagent Class | Specific Example(s) | Resulting Functional Group |

|---|---|---|---|

| Alkoxy | Alkyl Halides | Ethyl iodide, Methyl bromide, Benzyl chloride | -OCH₂CH₃, -OCH₃, -OCH₂Ph |

| Alkoxy | Haloacetates | Ethyl bromoacetate | -OCH₂CO₂Et |

| Ester | Acid Anhydrides | Acetic anhydride, Propionic anhydride | -OC(O)CH₃, -OC(O)CH₂CH₃ |

| Ester | Acyl Chlorides | Benzoyl chloride, Acetyl chloride | -OC(O)Ph, -OC(O)CH₃ |

| Ester | Carboxylic Acids (with coupling agent) | Benzoic acid (with DCC) | -OC(O)Ph |

Introduction of Halogen and Other Electron-Withdrawing/Donating Groups

Introducing new substituents onto the aromatic ring of this compound is a powerful strategy to modulate its electronic properties. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the pre-existing ethyl, hydroxyl, and nitrile groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the ethyl group is a weakly activating, ortho-, para-director. Conversely, the nitrile group is a strongly deactivating, meta-director. The positions ortho to the powerful hydroxyl group (positions 3 and 5) are the most activated sites for substitution.

Halogenation: Halogens such as bromine and chlorine can be introduced using appropriate halogenating agents. For example, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. Given the directing effects of the substituents on this compound, bromination is expected to occur preferentially at the C-3 or C-5 position. The synthesis of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile from a related hydroxybenzonitrile precursor highlights the feasibility of selective halogenation. googleapis.com

Introduction of Electron-Withdrawing Groups (EWGs): EWGs, such as the nitro group (-NO₂), can be introduced via nitration using a mixture of nitric acid and sulfuric acid. These groups decrease the electron density of the aromatic ring, making it less susceptible to further electrophilic attack. wikipedia.org The strong deactivating nature of the nitrile group and the activating nature of the hydroxyl and ethyl groups will compete to direct the incoming nitro group, likely to the C-3 or C-5 position.

Introduction of Electron-Donating Groups (EDGs): EDGs, such as additional alkyl groups, can be installed via Friedel-Crafts alkylation. smolecule.com For example, reacting this compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could introduce another alkyl group, further increasing the ring's electron density. smolecule.com

The table below details examples of these modifications.

Table 2: Ring Substitution Reactions

| Reaction Type | Reagent(s) | Group Introduced | Group Type | Expected Position(s) |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -Br | Halogen (Deactivating, o,p-director) | 3 or 5 |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | EWG (Deactivating, m-director) | 3 or 5 |

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | -CH₃ | EDG (Activating, o,p-director) | 3 or 5 |

Heterocyclic Ring Annulation onto the Benzonitrile (B105546) Core

Building a new heterocyclic ring onto the this compound framework, a process known as annulation, creates bicyclic or polycyclic systems with distinct chemical and physical properties. The existing functional groups serve as handles for constructing fused rings like benzofurans, benzothiophenes, or quinolines.

Benzofuran (B130515) Synthesis: Substituted 2-hydroxybenzonitriles are common starting materials for benzofuran synthesis. mdpi.com A typical method involves the reaction of the phenolic precursor with an α-haloketone or α-haloester. cas.czresearchgate.net This forms an ether intermediate which subsequently undergoes intramolecular cyclization to yield the benzofuran ring. While this compound has its hydroxyl group at the C-4 position, analogous cyclization strategies, potentially involving rearrangement or multi-step sequences, could be envisioned to construct a furan (B31954) ring fused to the parent structure.

Benzothiophene Synthesis: The synthesis of benzothiophenes often starts from a thiol precursor. researchgate.net The hydroxyl group of this compound could be converted to a thiol group (e.g., via a Newman-Kwart rearrangement). The resulting 2-Ethyl-4-mercaptobenzonitrile could then undergo cyclization with appropriate reagents, such as α-halocarbonyl compounds, to form a fused thiophene (B33073) ring. organic-chemistry.orgnih.gov

Quinoline (B57606) Synthesis: The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives. wikipedia.org By first converting the hydroxyl group of this compound into an amino group, the resulting 4-amino-2-ethylbenzonitrile (B15372633) could serve as a substrate for annulation reactions to produce novel quinoline derivatives.

The following table outlines potential strategies for heterocyclic ring annulation.

Table 3: Potential Heterocyclic Ring Annulation Strategies

| Target Heterocycle | Key Precursor from this compound | General Reaction Type | Example Reagents |

|---|---|---|---|

| Benzofuran | This compound | O-Alkylation followed by cyclization | α-Halo ketones (e.g., 2-chloroacetone) |

| Benzothiophene | 2-Ethyl-4-mercaptobenzonitrile | S-Alkylation followed by cyclization | α-Halo ketones, α-haloacetonitriles |

| Quinoline | 4-Amino-2-ethylbenzonitrile | Gould-Jacobs Reaction | Ethyl ethoxymethylenemalonate |

Investigation of Structure-Reactivity and Structure-Function Relationships in Derivatives

The derivatization of this compound fundamentally alters its electronic and steric profile, which in turn dictates its reactivity and potential functions. Understanding the relationship between the structure of the derivatives and their properties is key to designing molecules for specific applications.

Structure-Reactivity Relationships: The reactivity of the aromatic ring towards further substitution is heavily influenced by the nature of the introduced groups.

Electron-Withdrawing Groups (EWGs): Ester derivatives contain a carbonyl group which is an EWG. Halogenation introduces a deactivating (-I) yet ortho-, para-directing (+M) substituent. wikipedia.org The introduction of a strongly deactivating nitro group would significantly decrease the nucleophilicity of the ring.

Steric Effects: The size of the introduced groups can sterically hinder adjacent positions, influencing the regioselectivity of subsequent reactions.

Structure-Function Relationships: The modifications described can be correlated with changes in biological activity or material properties. For example, in medicinal chemistry, adding lipophilic groups like alkoxy chains can affect how a molecule interacts with biological membranes and protein binding pockets. The introduction of hydrogen bond donors or acceptors, or specific halogen atoms, can drastically alter the binding affinity and selectivity for a biological target, as seen in studies of mGluR5 antagonists. nih.gov In materials science, extending the π-conjugated system through heterocyclic annulation can shift the absorption and emission spectra of the molecule, a critical factor for developing dyes, sensors, or organic electronic materials. The electronic nature of substituents (EDG vs. EWG) on a π-system is known to tune these photophysical properties. researchgate.netresearchgate.net While specific data for derivatives of this compound is limited, these general principles of molecular design guide the exploration of their potential functions.

Applications of 2 Ethyl 4 Hydroxybenzonitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecules

The structure of 2-Ethyl-4-hydroxybenzonitrile, featuring nucleophilic hydroxyl and electrophilic nitrile functionalities on a tunable aromatic core, establishes it as a versatile intermediate for the synthesis of complex organic molecules. The hydroxyl and nitrile groups can undergo a wide array of chemical transformations, allowing for the construction of elaborate molecular architectures.

The reactivity of this class of compounds is exemplified by the synthesis of 1,3-benzoxazin-4-one derivatives from 2-hydroxybenzonitriles and various ketones. nih.govrsc.org In a study, a zinc chloride (ZnCl₂) promoted domino reaction provides facile access to a diverse range of these heterocyclic scaffolds, which are prevalent in many biologically active and pharmaceutically relevant molecules. nih.govrsc.org This synthetic protocol highlights the utility of the 2-hydroxybenzonitrile (B42573) core in acid-free conditions to produce high yields of complex products. nih.gov The reaction of a 2-hydroxybenzonitrile with various ketones demonstrates the robustness of this transformation.

Table 1: Synthesis of 1,3-Benzoxazin-4-one Derivatives from 2-Hydroxybenzonitrile and Ketones nih.govrsc.org

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Cyclohexanone (B45756) | 2,3-Dihydro-4H-spiro[benzo[e] ajchem-a.comgoogle.comoxazine-2,1'-cyclohexan]-4-one | 91 |

| 2 | Cyclopentanone | 2,3-Dihydro-4H-spiro[benzo[e] ajchem-a.comgoogle.comoxazine-2,1'-cyclopentan]-4-one | 86 |

| 3 | Acetone | 2,2-Dimethyl-2,3-dihydro-4H-benzo[e] ajchem-a.comgoogle.comoxazin-4-one | 72 |

| 4 | Butanone | 2-Ethyl-2-methyl-2,3-dihydro-4H-benzo[e] ajchem-a.comgoogle.comoxazin-4-one | 79 |

| 5 | 3-Pentanone | 2,2-Diethyl-2,3-dihydro-4H-benzo[e] ajchem-a.comgoogle.comoxazin-4-one | 83 |

| 6 | Acetophenone | 2-Methyl-2-phenyl-2,3-dihydro-4H-benzo[e] ajchem-a.comgoogle.comoxazin-4-one | 81 |

| 7 | Propiophenone | 2-Ethyl-2-phenyl-2,3-dihydro-4H-benzo[e] ajchem-a.comgoogle.comoxazin-4-one | 85 |

The ethyl group at the C-2 position of this compound can sterically and electronically influence these reactions, offering a route to specifically substituted derivatives that might otherwise be difficult to access. This makes it a valuable building block for creating targeted, complex molecules for various applications in chemistry and medicine. cymitquimica.com

Utilization in the Synthesis of Liquid Crystalline Materials

The 4-hydroxybenzonitrile (B152051) scaffold is a cornerstone in the design of liquid crystalline materials. cymitquimica.com The rigid aromatic core, combined with the highly polar nitrile group, promotes the formation of the mesophases that characterize liquid crystals. These materials are fundamental to display technologies and other electro-optical devices. google.com

Research has demonstrated the synthesis of bent-shaped liquid crystal molecules starting from 4-hydroxybenzonitrile. ajchem-a.comajchem-a.com In one pathway, 4-hydroxybenzonitrile is reacted with a disubstituted pyrimidine (B1678525) derivative to yield a nitrile-terminated compound that exhibits a nematic liquid crystal phase upon heating. ajchem-a.comajchem-a.com

Table 2: Example Synthesis of a Nitrile-Terminated Liquid Crystal Precursor ajchem-a.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 1,3-Bis(chloroacetyl)-5,5-diethylpyrimidine-2,4,6-trione | 4-Hydroxybenzonitrile | Ethanol | Reflux, 4 hours | 1,3-Bis((4-cyanophenoxy)acetyl)-5,5-diethylpyrimidine-2,4,6-trione |